Home > Products > Building Blocks P14529 > Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity
Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity - 1365802-18-1

Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity

Catalog Number: EVT-1466674
CAS Number: 1365802-18-1
Molecular Formula: C52H48N12O2
Molecular Weight: 873.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity, also known as Imatinib Impurity E, is a byproduct formed during the synthesis of Imatinib mesylate, a potent antineoplastic agent primarily used for treating various cancers, including chronic myelogenous leukemia and gastrointestinal stromal tumors. The chemical structure of this impurity indicates its derivation from the parent compound Imatinib, which is a small molecule kinase inhibitor targeting specific tyrosine kinases involved in cancer progression .

Source

This compound is typically encountered during the manufacturing processes of Imatinib mesylate. Its identification and characterization are crucial for ensuring the quality and efficacy of pharmaceutical products containing Imatinib. The impurity is cataloged under several chemical databases and resources, including PubChem and the EPA DSSTox database, which provide detailed chemical information and safety data .

Classification

Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity is classified as a pharmaceutical impurity. Its classification is essential for regulatory purposes, especially in the context of drug safety and efficacy evaluations. The impurity's presence can affect the pharmacokinetics and pharmacodynamics of the primary drug, necessitating thorough analysis during drug development.

Synthesis Analysis

Methods

The synthesis of Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity involves specific chemical reactions that occur under controlled conditions. One common synthetic route includes the use of 3-acetyl pyridine and dimethylformamide diethylacetol as starting materials, typically conducted under nitrogen atmosphere to prevent unwanted reactions with moisture or oxygen.

Technical Details

The synthesis process may involve multiple steps, including:

  • Formation of intermediates: Various intermediates are formed through reactions such as acylation and amination.
  • Purification: Techniques like chromatography are employed to isolate the desired impurity from the reaction mixture.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.
Molecular Structure Analysis

Structure

The molecular formula for Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity is C52H48N12O2, with a molecular weight of 873.04 g/mol. Its IUPAC name is N-[4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide .

Data

The structural analysis reveals that the compound contains multiple functional groups typical of piperazine derivatives, which contribute to its biological activity. The presence of piperazine moieties is significant for its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity can participate in various chemical reactions:

  • Oxidation: This may involve converting certain functional groups to their oxidized forms.
  • Reduction: Reduction reactions can modify nitrogen functionalities.
  • Substitution: The compound can undergo nucleophilic substitution reactions due to its electrophilic centers.

Technical Details

Common reagents used in these reactions include ammonium formate and formic acid, which facilitate transformations necessary for further synthetic applications or degradation studies.

Mechanism of Action

Process

Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity acts similarly to its parent compound, Imatinib mesylate, by inhibiting tyrosine kinase enzymes. The mechanism involves binding near the adenosine triphosphate (ATP) binding site on these enzymes, effectively locking them in a conformation that prevents their activity. This semi-competitive inhibition leads to reduced signaling pathways associated with cancer cell proliferation .

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Solubility characteristics may vary based on solvent polarity.

Chemical Properties

  • Stability: Stability under various conditions (light, heat, moisture) is critical for pharmaceutical formulations.
  • Reactivity: Exhibits reactivity typical of amide and piperazine derivatives.

Relevant data regarding these properties are crucial for formulating drug products that incorporate this impurity while maintaining safety and efficacy standards .

Applications

Scientific Uses

Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity is primarily utilized in scientific research to:

  • Investigate impurity profiles during the development of Imatinib mesylate.
  • Develop analytical methods for quality control in pharmaceutical manufacturing.
  • Study the effects of impurities on drug efficacy and safety profiles.

Understanding this impurity contributes significantly to advancing pharmaceutical sciences, particularly in optimizing formulations for cancer therapeutics .

Chemical Identity and Structural Characterization of Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity

IUPAC Nomenclature and Molecular Formula Analysis

The impurity is systematically named as: N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide [7]. This nomenclature reflects its symmetric dimeric architecture, where two des-methylpiperazinyl imatinib units are bridged via a piperazine linker. The molecular formula is C52H48N12O2, with a precise molecular weight of 873.04 g/mol [4]. Key features include:

  • Mass Discrepancy: The dimer's mass (873.04 g/mol) is approximately twice that of the monomeric des-methylpiperazinyl imatinib (479.59 g/mol), minus the mass of two hydrogen atoms lost during dimerization.
  • Elemental Composition: Carbon (71.54%), hydrogen (5.54%), nitrogen (19.25%), and oxygen (3.67%) [4].
  • Synonym Consistency: Also designated as Imatinib Impurity E or 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine in pharmacological contexts [6] [9].

Table 1: Molecular Identity Profile

PropertyValueSource
IUPAC NameN-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide [7]
Molecular FormulaC52H48N12O2 [4]
Molecular Weight873.04 g/mol [4]
Canonical SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9
CAS Registry Number1365802-18-1 [6]

Structural Elucidation via NMR, Mass Spectrometry, and X-ray Crystallography

Structural confirmation relies on advanced analytical techniques:

  • NMR Spectroscopy: 1H-NMR identifies aromatic protons (δ 8.5–6.5 ppm) from pyridine/pyrimidine rings, methylene bridges (δ 3.6 ppm), and piperazine methyl groups (δ 2.3 ppm). 13C-NMR resolves 52 distinct carbon signals, including carbonyl carbons at δ 165 ppm .
  • High-Resolution Mass Spectrometry (HRMS): ESI-MS shows [M+H]+ at m/z 873.402 (calculated: 873.038), with MS/MS fragments confirming cleavage at the piperazine linker (m/z 436.5*) [4].
  • X-ray Crystallography: While explicit data is limited in public sources, the impurity's crystalline solid state (>213°C decomposition) and >14 rotatable bonds suggest moderate conformational flexibility [4].
  • Computational Analysis: Topological polar surface area (166 Ų) and XLogP3 value of 7 indicate low solubility and high lipophilicity [4].

Table 2: Key Spectroscopic and Computational Data

MethodKey FindingsSignificance
1H-NMRδ 2.3 ppm (N-CH3), 3.6 ppm (-CH2-piperazine), 6.5–8.5 ppm (aromatic H)Confirms alkyl/aryl groups
HRMS[M+H]+ at m/z 873.402; fragments at m/z 436.5, 479.6Verifies dimeric cleavage
Computed PropertiesXLogP3: 7; Hydrogen bond donors/acceptors: 4/12; Rotatable bonds: 14Predicts bioavailability

Comparative Analysis with Parent Compound (Imatinib Mesylate)

This impurity diverges structurally and functionally from Imatinib mesylate:

  • Structural Differences: The dimer lacks the N-methylpiperazine group of Imatinib (C29H31N7O) and instead features a piperazine-bridged dimer with two modified imatinib units. This doubles its mass (873.04 g/mol vs. 493.60 g/mol for Imatinib) [1] [8].
  • Synthetic Origin: Forms during Imatinib synthesis via condensation reactions between des-methyl intermediates, particularly under acidic or high-temperature conditions [8].
  • Functional Impact: While Imatinib inhibits BCR-ABL tyrosine kinase by blocking ATP binding, the dimer’s bulky structure likely disrupts this mechanism due to steric hindrance and altered binding kinetics [8].
  • Regulatory Status: Classified as a "process-related impurity" per ICH Q3A guidelines, with control limits typically <0.15% in pharmaceutical-grade Imatinib [6] [8].

Table 3: Structural and Functional Comparison with Imatinib

ParameterDes(methylpiperazinyl) Dimer ImpurityImatinib Mesylate
Molecular FormulaC52H48N12O2C29H31N7O
Molecular Weight873.04 g/mol493.60 g/mol
Key Functional GroupPiperazine-linked dimerN-Methylpiperazine
Nitrogen Atoms127
Synthetic OriginCondensation of des-methyl intermediatesDirect synthesis
Regulatory Threshold≤0.15%N/A (Active ingredient)

Dimeric Configuration and Piperazine Derivative Interactions

The impurity’s bioactivity stems from its unique dimeric assembly:

  • Symmetric Linkage: Two des-methyl imatinib monomers connect via a piperazine spacer at the benzamide position, forming a C2-symmetric structure. The piperazine’s tertiary nitrogen atoms facilitate this linkage through methylene bridges (-CH2-) [9].
  • Hydrogen Bonding: Four hydrogen bond donors (two amide -NH- and two aniline -NH-) enable interactions with kinase ATP pockets, though steric constraints reduce efficacy compared to Imatinib [4] [8].
  • Synthetic Mechanism: Forms during Imatinib synthesis when des-methyl intermediates undergo nucleophilic attack on residual formylating agents (e.g., DMF diethyl acetal), followed by piperazine coupling .
  • Analytical Significance: Acts as a marker impurity for monitoring reaction completeness; elevated levels indicate suboptimal coupling or purification in Imatinib batches [6] [8].

Properties

CAS Number

1365802-18-1

Product Name

Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide

Molecular Formula

C52H48N12O2

Molecular Weight

873.0 g/mol

InChI

InChI=1S/C52H48N12O2/c1-35-7-17-43(29-47(35)61-51-55-23-19-45(59-51)41-5-3-21-53-31-41)57-49(65)39-13-9-37(10-14-39)33-63-25-27-64(28-26-63)34-38-11-15-40(16-12-38)50(66)58-44-18-8-36(2)48(30-44)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42/h3-24,29-32H,25-28,33-34H2,1-2H3,(H,57,65)(H,58,66)(H,55,59,61)(H,56,60,62)

InChI Key

DZHKYOWYCVBDPW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9

Synonyms

1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine;

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.